

Synthesis of 10-Nonadecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10-Nonadecanol

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This technical guide provides a comprehensive overview of the synthesis of **10-nonadecanol**, a long-chain secondary alcohol. This document details two primary synthetic methodologies, presents key physical and chemical data, and includes detailed experimental protocols and characterization information to support research and development activities.

Compound Overview

10-Nonadecanol is a secondary fatty alcohol characterized by a hydroxyl group located at the tenth carbon of a nineteen-carbon chain.^{[1][2]} Its long aliphatic nature confers specific physical and chemical properties that are of interest in various fields, including its use as a plant metabolite and in the development of novel materials.^{[2][3]}

Physical and Chemical Properties

A summary of the key physical and chemical properties of **10-nonadecanol** is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₄₀ O	[3]
Molecular Weight	284.5 g/mol	[3]
CAS Number	16840-84-9	[3]
Appearance	White to Almost white powder to crystal	[4]
Boiling Point	344.00 to 345.00 °C @ 760.00 mm Hg (est)	[4]
Flash Point	261.00 °F (127.50 °C) (est)	[4]
Solubility	Soluble in alcohol; Insoluble in water	[4]
logP (o/w)	8.325 (est)	[4]

Synthetic Routes

Two primary and effective methods for the synthesis of **10-nonadecanol** are the Grignard reaction and the reduction of a corresponding ketone. Both methods offer viable pathways to the target molecule, with considerations for starting material availability, desired yield, and scalability.

Grignard Reaction Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for the synthesis of secondary alcohols like **10-nonadecanol**.^[5] The general approach involves the reaction of a Grignard reagent with an aldehyde.^[5] For **10-nonadecanol**, this can be achieved by reacting decylmagnesium bromide with nonanal.

Diagram 1: Grignard Synthesis of 10-Nonadecanol.

The following is a representative experimental protocol for the synthesis of **10-nonadecanol** via the Grignard reaction. All glassware should be oven-dried, and the reaction should be

conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture.[1]

Materials:

- Magnesium turnings
- 1-Bromodecane
- Anhydrous diethyl ether
- Nonanal
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Procedure:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has been consumed.
- **Reaction with Aldehyde:** The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of nonanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
- **Work-up:** The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred

until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **10-nonadecanol** can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to afford a white solid.^{[6][7]}

Reduction of 10-Nonadecanone

An alternative and often high-yielding route to **10-nonadecanol** is the reduction of the corresponding ketone, 10-nonadecanone. Sodium borohydride (NaBH_4) is a mild and selective reducing agent commonly used for this transformation.^[8]

Diagram 2: Reduction of 10-Nonadecanone to **10-Nonadecanol**.

This protocol details the reduction of 10-nonadecanone to **10-nonadecanol** using sodium borohydride.

Materials:

- 10-Nonadecanone
- Methanol
- Tetrahydrofuran (THF)
- Sodium borohydride (NaBH_4)
- Dilute hydrochloric acid (e.g., 1 M HCl)
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 10-nonadecanone (1.0 eq) in a mixture of methanol and tetrahydrofuran.
- **Reduction:** Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
- **Work-up:** Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the bubbling ceases. Most of the organic solvents are then removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether.
- **Purification:** The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude product. Purification by recrystallization from a suitable solvent, such as ethanol or acetone/water, provides pure **10-nonadecanol** as a white solid.^{[9][10][11]}

Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of **10-nonadecanol** is outlined below.

Diagram 3: General Experimental Workflow.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized **10-nonadecanol**. Key analytical data are summarized below.

Spectroscopic Data

Technique	Observed Data/Peaks	Reference
^1H NMR	Expected signals include a triplet for the terminal methyl groups, a broad multiplet for the methylene chains, and a multiplet for the methine proton adjacent to the hydroxyl group.	[12] [13]
^{13}C NMR	Data available from PubChem. [3]	[3]
Mass Spec (GC-MS)	Molecular Ion (M ⁺): m/z 284.5. [3]	[3] [14]
IR Spectroscopy	A broad peak in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretch of the alcohol, and peaks in the 2850-2960 cm ⁻¹ region for C-H stretching. [15]	[3] [15]

Comparative Analysis of Synthetic Routes

Parameter	Grignard Synthesis	Reduction of 10-Nonadecanone
Starting Materials	Nonanal and 1-Bromodecane (or Decanal and 1-Bromononane)	10-Nonadecanone
Key Reagents	Magnesium, Anhydrous Ether	Sodium Borohydride, Methanol/THF
Reaction Conditions	Anhydrous, inert atmosphere required	Generally milder, can be performed in protic solvents
Reported Yield	Not specified in searches, typically moderate to high for Grignard reactions	~95%
Advantages	Builds the carbon skeleton directly	High yield, mild and selective reagent
Disadvantages	Moisture sensitive, potential for side reactions	Requires synthesis of the starting ketone

This guide provides a foundational understanding of the synthesis of **10-nonadecanol**. Researchers should consult the primary literature for more specific details and adapt the provided protocols to their specific laboratory conditions and scale.

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- To cite this document: BenchChem. [Synthesis of 10-Nonadecanol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101355#synthesis-of-10-nonadecanol]

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